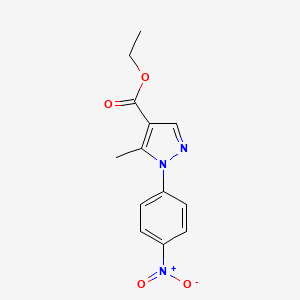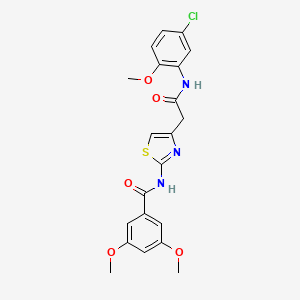![molecular formula C17H26N2O4 B2477881 2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1097190-87-8](/img/structure/B2477881.png)
2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound with a unique structure that combines a hexylamino group, a hydroxy-methylphenyl group, and a carbamoyl-propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-hydroxy-5-methylphenyl isocyanate with hexylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(HEXYLAMINO)-3-[(2-KETO-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID, while reduction of the carbamoyl group can produce 2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)AMINO]PROPANOIC ACID.
Applications De Recherche Scientifique
2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the hexylamino group can interact with hydrophobic pockets in enzymes, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(HEXYLAMINO)-3-[(2-HYDROXY-5-METHYLPHENYL)CARBAMOYL]PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-(hexylamino)-4-(2-hydroxy-5-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-4-5-6-9-18-14(17(22)23)11-16(21)19-13-10-12(2)7-8-15(13)20/h7-8,10,14,18,20H,3-6,9,11H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSHCPICFASGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=CC(=C1)C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2477802.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2477803.png)
![2,6-difluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2477805.png)


![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)



![2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B2477814.png)
amine](/img/structure/B2477815.png)
![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)


